1-(4-丁氧基苯基)-3-(2-(4-(甲磺酰基)哌嗪-1-基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

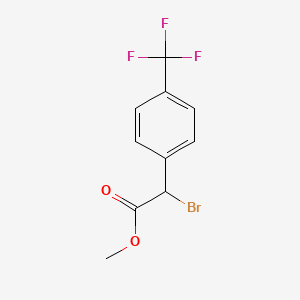

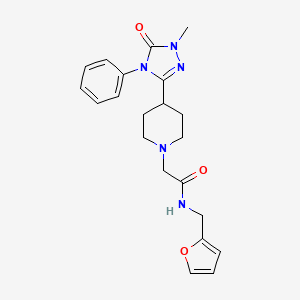

The compound 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a derivative of 1,3-disubstituted urea, which has been studied for its potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH inhibition is a target for the treatment of various disorders, including hypertension and inflammation. The introduction of a substituted piperazino group as the tertiary pharmacophore has been shown to improve pharmacokinetic properties, such as water solubility and metabolic stability, over previous sEH inhibitors .

Synthesis Analysis

The synthesis of related 1,3-disubstituted urea compounds involves the incorporation of a piperazino functionality, which has been found to enhance the pharmacokinetic parameters significantly. Specifically, the meta- or para-substituted phenyl spacer and N(4)-acetyl or sulfonyl substituted piperazine are key structural elements for achieving high potency and desirable physical properties . Another synthesis approach for a related compound with a piperazinyl group involved the creation of a chemically removable derivatization reagent for liquid chromatography, demonstrating the versatility of piperazine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is characterized by the presence of a piperazino group attached to a urea moiety. The structural activity relationship (SAR) studies indicate that specific substitutions on the phenyl and piperazine rings are crucial for the compound's potency as an sEH inhibitor. The optimal structures include meta- or para-substituted phenyl spacers and N(4)-acetyl or sulfonyl substituted piperazine .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, the related compounds synthesized for sEH inhibition and analytical derivatization suggest that the piperazino functionality can undergo various chemical modifications. These modifications can tailor the compound's properties for better pharmacokinetic profiles or analytical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas with piperazino groups have been optimized through structural modifications. The introduction of the piperazino group has been shown to address issues such as limited water solubility and high melting points, which are common challenges in the development of sEH inhibitors. The resulting compounds exhibit improved pharmacokinetic properties, including extended half-life and higher maximum concentration in vivo . Additionally, the derivatization reagent with a piperazine moiety demonstrated a wide linear range and low detection limit in liquid chromatography, indicating good sensitivity and specificity for analytical purposes .

科学研究应用

腐蚀抑制

脲衍生物已被评估其在腐蚀抑制中的有效性,特别是用于保护腐蚀性溶液中的低碳钢。研究表明,某些脲衍生物可以通过在钢表面形成保护层来作为有效的腐蚀抑制剂,这表明类似化合物在防腐技术中的潜在工业应用 (Mistry, Patel, Patel, & Jauhari, 2011).

药物设计和合成

对取代磺酰脲/胍基衍生物作为降血糖剂的设计、合成和表征的研究表明了这些化合物的医学应用。对接研究和体内实验表明,特定的衍生物表现出相当大的降血糖活性,突出了它们在糖尿病治疗中的潜力 (Panchal, Sen, Navle, & Shah, 2017).

环境影响和降解

对磺酰脲类除草剂的降解和环境影响的研究提供了对具有相似结构的化学化合物的环境行为的见解。这些发现有助于理解此类化合物如何在土壤中降解以及它们对微生物活动的影响,这对于评估化学物质在农业中的生态安全性至关重要 (Dinelli, Vicari, & Accinelli, 1998).

分子器件和络合

研究环糊精与芪类衍生物的络合以及分子器件的自组装展示了该化学物质在创建复杂分子系统中的潜力。这些研究探讨了某些化合物如何参与光异构化反应并形成复合物,这表明在分子器件和传感器开发中的应用 (Lock, May, Clements, Lincoln, & Easton, 2004).

属性

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O4S/c1-3-4-15-26-17-7-5-16(6-8-17)20-18(23)19-9-10-21-11-13-22(14-12-21)27(2,24)25/h5-8H,3-4,9-15H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSASVLYLWYHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2523482.png)

![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2523486.png)

![Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-](/img/structure/B2523488.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2523490.png)

![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)

![3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2523497.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)